6-Bromo-1-methyl-1H-indazole-3-carboxylic acid
Description
Structural Classification and Nomenclature
This compound belongs to the indazole family of heterocyclic compounds, which are characterized by a bicyclic structure consisting of a benzene ring fused to a pyrazole ring. The systematic nomenclature reflects the specific substitution pattern: the bromine atom occupies the 6-position of the benzene ring, a methyl group is attached to the nitrogen at position 1, and a carboxylic acid group is located at position 3 of the indazole system. This nomenclature follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds, providing unambiguous identification of the molecular structure.
The compound exhibits the fundamental indazole tautomerism, existing predominantly in the 1H-indazole form rather than the 2H-indazole tautomer. This tautomeric preference is typical for indazole derivatives and significantly influences the compound's chemical behavior and reactivity patterns. The 1H-tautomer is thermodynamically more stable, with the nitrogen-hydrogen bond positioned at the 1-position of the pyrazole ring. The specific substitution pattern in this compound locks the molecule in the 1H-form through the methyl substitution at nitrogen-1, eliminating tautomeric equilibrium and providing structural certainty for synthetic applications.
The molecular architecture features distinct functional regions that contribute to the compound's chemical properties. The aromatic indazole core provides electronic stability and serves as a platform for substitution reactions, while the bromine substituent at position 6 offers opportunities for cross-coupling chemistry and nucleophilic substitution reactions. The carboxylic acid functionality at position 3 introduces hydrogen bonding capability and potential for amide bond formation, significantly expanding the compound's synthetic utility. This combination of functional groups creates a versatile building block suitable for complex molecular constructions in pharmaceutical and materials chemistry applications.
Historical Context in Indazole Chemistry
The development of indazole chemistry traces its origins to the pioneering work of Hermann Emil Fischer in the late 19th century. Fischer, who later received the Nobel Prize in Chemistry in 1902, made fundamental contributions to the understanding of heterocyclic compounds and their synthetic pathways. His work on phenylhydrazines and their condensation reactions with carbonyl compounds laid the groundwork for indazole synthesis methodologies that remain relevant today. Fischer's investigations into the relationship between hydrazones and indole derivatives provided crucial insights into the formation mechanisms of nitrogen-containing heterocycles, establishing the theoretical foundation for modern indazole chemistry.
The historical development of indazole synthesis has been closely intertwined with advances in general heterocyclic chemistry methodology. Early synthetic approaches relied primarily on cyclization reactions of appropriately substituted precursors, often involving harsh reaction conditions and limited substrate scope. The Fischer indole synthesis, while not directly applicable to indazole formation, demonstrated the potential for systematic heterocycle construction through carefully designed cyclization strategies. These early methodologies established the conceptual framework for more sophisticated synthetic approaches that would emerge throughout the 20th century, ultimately leading to the efficient preparation of complex indazole derivatives such as this compound.
Modern synthetic chemistry has witnessed a renaissance in indazole methodology, driven largely by the recognition of indazole derivatives as privileged scaffolds in drug discovery. Contemporary synthetic approaches have evolved to encompass transition metal-catalyzed reactions, regioselective functionalization strategies, and efficient multi-step synthetic sequences that enable access to diverse indazole structures. The development of methods for selective nitrogen alkylation has been particularly important for compounds like this compound, where regiocontrol between nitrogen-1 and nitrogen-2 substitution is crucial. These advances reflect the continuing evolution of heterocyclic chemistry and its adaptation to meet the demands of modern pharmaceutical and materials research.
Chemical Formula and Registry Information
The molecular formula of this compound is C₉H₇BrN₂O₂, reflecting its composition of nine carbon atoms, seven hydrogen atoms, one bromine atom, two nitrogen atoms, and two oxygen atoms. This molecular composition yields a precise molecular weight of 255.07 grams per mole, as determined through high-resolution mass spectrometry and confirmed across multiple chemical databases. The exact mass of 253.969 atomic mass units provides additional precision for analytical identification and quantitative determinations in research applications.
Table 1: Chemical Registry and Identification Data
| Property | Value |
|---|---|
| Chemical Abstracts Service Number | 1021859-29-9 |
| Molecular Formula | C₉H₇BrN₂O₂ |
| Molecular Weight | 255.07 g/mol |
| Exact Mass | 253.969 amu |
| MDL Number | MFCD15071436 |
| International Union of Pure and Applied Chemistry Name | This compound |
| Simplified Molecular Input Line Entry System | CN1N=C(C(=O)O)C2=C1C=C(Br)C=C2 |
Properties
IUPAC Name |
6-bromo-1-methylindazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-12-7-4-5(10)2-3-6(7)8(11-12)9(13)14/h2-4H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPJAPPYKVWTEQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)Br)C(=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50735092 | |
| Record name | 6-Bromo-1-methyl-1H-indazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50735092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1021859-29-9 | |
| Record name | 6-Bromo-1-methyl-1H-indazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50735092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Bromo-1-methylindazole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Construction of the Indazole Core
The synthesis typically starts from substituted benzaldehydes or anilines bearing the 6-bromo substituent. The indazole ring is formed by cyclization involving hydrazine derivatives and appropriate aldehyde or nitrile precursors.
- Annulation Reaction: A key step involves the annulation of 2-fluoro-4-bromobenzaldehyde with methylhydrazine to form 6-bromo-1-methylindazole. This method provides high regioselectivity for the N-1 methyl substitution, avoiding positional isomers that complicate purification.
Introduction of the Methyl Group at N-1
- The methyl group at the N-1 position can be introduced either by:
- Direct alkylation of indazole-3-carboxylic acid using methylating agents such as iodomethane in the presence of bases (e.g., alkoxides or alkaline earth metal oxides).
- Or by using methylhydrazine as a reagent in the annulation step, which inherently installs the methyl group at N-1, improving selectivity and yield.
Carboxylation at C-3 Position
- The carboxylic acid at C-3 is typically introduced through:
The hydrolysis is often performed under reflux in concentrated hydrochloric acid or other acidic aqueous media to convert nitrile or ester intermediates into the carboxylic acid.
Detailed Preparation Methodologies
Improved Methylation Process (From Indazole-3-carboxylic Acid)
This method is industrially relevant but poses safety challenges due to hydrogen evolution during alkoxide preparation.
Annulation Route Using 2-Fluoro-4-bromobenzaldehyde and Methylhydrazine
This method is advantageous for industrial scale due to mild conditions, high selectivity, and ease of operation.
Comparative Analysis of Preparation Methods
| Feature | Alkoxide-Mediated Methylation | Annulation with Methylhydrazine |
|---|---|---|
| Starting Material | Indazole-3-carboxylic acid | 2-fluoro-4-bromobenzaldehyde |
| Methylation Step | Post-cyclization methylation | Methyl group introduced during ring formation |
| Selectivity | Minor isomer formation (~7%) | High regioselectivity, no isomers |
| Safety | Hydrogen evolution hazard | Mild conditions, safer |
| Yield | High (variable) | Up to 85% for annulation step |
| Scalability | Industrially used but safety concerns | Suitable for industrial scale-up |
| Purification | Requires chromatography | Easier purification |
Research Findings and Notes
- The alkoxide methylation method, historically used for N-methylation, is efficient but involves hazardous hydrogen gas evolution during alkoxide formation, limiting its industrial appeal.
- The annulation method using methylhydrazine and substituted benzaldehydes offers a cleaner, more selective route to the N-1 methylated indazole core, reducing impurities and simplifying downstream processing.
- Hydrolysis of nitrile or formyl intermediates to carboxylic acid is commonly done under acidic reflux conditions, with inert atmosphere protection to prevent side reactions.
- The presence of the bromine atom at C-6 enables further functionalization by substitution or coupling reactions, making this compound a versatile intermediate in medicinal chemistry.
- Industrial processes favor methods that minimize hazardous reagents, improve regioselectivity, and provide high yields with straightforward purification steps.
Summary Table of Key Reaction Conditions
| Reaction Step | Reagents | Solvent | Temperature | Time | Yield | Notes |
|---|---|---|---|---|---|---|
| Alkoxide formation | Na + MeOH | Methanol | Ambient | In situ | - | Hydrogen gas evolved |
| Methylation | Iodomethane + alkoxide | Methanol or ethanol | RT to reflux | Hours | High | Minor 2-methyl isomer |
| Annulation | 2-fluoro-4-bromobenzaldehyde + methylhydrazine | Ethanol or mixed solvents | RT to reflux | Hours | ~85% | High regioselectivity |
| Methyl formate reaction | Methyl formate | Solvent varies | RT to reflux | Hours | Moderate | Prepares for carboxylation |
| Hydrolysis | Conc. HCl, inert atmosphere | Aqueous acid | Reflux | 3-8 hours | High | Converts nitrile/formyl to acid |
Chemical Reactions Analysis
6-Bromo-1-methyl-1H-indazole-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, often using a palladium catalyst.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a carbonyl compound using reagents like lithium aluminum hydride (LiAlH4) or potassium permanganate (KMnO4), respectively.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate (K2CO3), and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
6-Bromo-1-methyl-1H-indazole-3-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for synthesizing various pharmaceuticals, particularly those with anticancer, anti-inflammatory, and antimicrobial properties.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological targets.
Organic Synthesis: It is employed as an intermediate in the synthesis of more complex heterocyclic compounds, which are valuable in drug discovery and development.
Mechanism of Action
The mechanism of action of 6-Bromo-1-methyl-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the carboxylic acid group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers
7-Bromo-1H-indazole-3-carboxylic acid (CAS 35158-78-2)
- Molecular Formula : C₈H₅BrN₂O₂
- Differences : Bromine at the 7-position instead of 6; lacks the 1-methyl group.
- Reduced steric hindrance compared to the 1-methyl derivative, which may influence binding affinity in biological systems .
6-Bromo-4-methyl-1H-indazole-3-carboxylic acid (CAS 885520-45-6)
- Molecular Formula : C₉H₇BrN₂O₂
- Differences : Methyl group at the 4-position instead of 1.
- Similar acidity (pKa ~2.86) but distinct solubility due to substituent positioning .
Functional Group Variations
Methyl 3-bromo-1H-indazole-6-carboxylate (CAS 1045805-56-8)
- Molecular Formula : C₉H₇BrN₂O₂
- Differences : Carboxylic acid esterified to a methyl group.
- Impact :
Ethyl 6-bromo-1H-indazole-3-carboxylate (CAS 885272-94-6)
- Molecular Formula : C₁₀H₉BrN₂O₂
- Differences : Ethyl ester instead of methyl or free acid.
Additional Substituents
6-Bromo-4-fluoro-1H-indazole-3-carboxylic acid (CAS 885520-62-7)
- Molecular Formula : C₈H₄BrFN₂O₂
- Differences : Fluorine atom at the 4-position.
- Impact :
4-Bromo-3-hydroxy-1H-indazole-6-carboxylic acid (CAS 885520-30-9)
Crystallographic and Structural Insights
Biological Activity
6-Bromo-1-methyl-1H-indazole-3-carboxylic acid is a significant compound within the indazole family, known for its diverse biological activities. This article provides a comprehensive overview of its biochemical properties, mechanisms of action, and relevant research findings.
This compound exhibits notable interactions with various enzymes and proteins, influencing several metabolic pathways. It has been shown to inhibit specific enzymes that play critical roles in cellular metabolism, thereby affecting overall metabolic flux.
Key Biochemical Properties:
- Molecular Formula: C9H8BrN3O2
- Molecular Weight: Approximately 255.07 g/mol
- Functional Groups: Bromine atom at the 6-position and a carboxylic acid group at the 3-position.
Cellular Effects
The compound significantly influences cell signaling pathways, gene expression, and cellular metabolism. Its ability to modulate these processes is crucial for understanding its therapeutic potential.
Cellular Mechanisms:
- Enzyme Inhibition: The compound inhibits enzymes involved in critical pathways such as DNA damage response (CHK1 and CHK2).
- Gene Regulation: It affects gene expression patterns, which can lead to altered cellular responses in various contexts.
The molecular mechanism of action involves specific interactions with target biomolecules. The compound binds to various kinases, which are pivotal in regulating cell growth and survival. This interaction can lead to either inhibition or activation of these kinases, depending on the context.
Mechanistic Insights:
- Target Kinases: CHK1, CHK2, and other kinases involved in cell cycle regulation.
- Biochemical Pathways Affected: Primarily those involved in the DNA damage response and cellular growth regulation.
Research Findings
Recent studies have highlighted the potential of this compound in various therapeutic applications:
- Anticancer Activity:
-
Histamine H3 Receptor Antagonism:
- Research indicates that this compound may inhibit histamine H3 receptor activity, suggesting potential applications in treating conditions like certain eye diseases and bladder cancer .
-
Enzymatic Inhibition:
- It has been identified as a potent inhibitor of various kinases, contributing to its anticancer properties by disrupting critical signaling pathways .
Data Summary Table
| Property | Value/Description |
|---|---|
| Molecular Formula | C9H8BrN3O2 |
| Molecular Weight | ~255.07 g/mol |
| Antiproliferative Activity | IC50 < 25 nM (various cancer cell lines) |
| Histamine H3 Receptor Activity | Potential antagonist |
| Key Target Kinases | CHK1, CHK2 |
Case Studies
Several case studies have been published that evaluate the biological activity of this compound:
Study 1:
A study reported that the compound exhibited significant inhibitory effects on cancer cell proliferation in vitro. The results indicated a dose-dependent response with IC50 values ranging from 20 nM to 30 nM across different cell lines .
Study 2:
Another investigation focused on the compound's role as a histamine H3 receptor antagonist. This study suggested that antagonism could lead to therapeutic benefits in managing conditions linked to histamine dysregulation .
Q & A
Basic: What synthetic routes are commonly used to prepare 6-Bromo-1-methyl-1H-indazole-3-carboxylic acid?
The synthesis typically involves bromination of a pre-functionalized indazole scaffold. For example, intermediates like 6-bromo-1H-indazole-3-carboxylic acid (CAS 885521-80-2) are synthesized via bromination of 1H-indazole-3-carboxylic acid derivatives using bromine sources (e.g., NBS or Br₂) under controlled conditions . Subsequent N-methylation can be achieved using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF or DMSO. Yield optimization (e.g., 84.8% for a related bromo-indazole carboxylic acid) requires precise stoichiometry and temperature control (e.g., 0–5°C for bromination) .
Basic: What analytical techniques are critical for characterizing this compound?
- Single-crystal X-ray diffraction confirms molecular geometry and intermolecular interactions. For example, hydrogen bonding patterns (e.g., O–H⋯O and N–H⋯O dimers in similar brominated indazoles) stabilize crystal packing .
- NMR spectroscopy : and NMR identify substituent positions. The methyl group at N1 appears as a singlet (~δ 3.9–4.1 ppm), while the carboxylic acid proton is deshielded (~δ 13 ppm in DMSO-d₆) .
- IR spectroscopy : Stretching bands for C=O (~1700 cm⁻¹) and O–H (~2500–3000 cm⁻¹) validate functional groups .
Advanced: How can conflicting spectral data (e.g., unexpected peaks in NMR) be resolved during characterization?
Contradictions often arise from residual solvents, tautomerism, or byproducts. For example:
- Residual DMF in NMR (~δ 2.7–2.9 ppm) can be removed via repeated lyophilization.
- Tautomeric equilibria (e.g., between indazole NH and carboxylic acid OH) may split signals; deuterated solvents like DMSO-d₆ suppress this .
- Byproduct identification : LC-MS or HRMS detects impurities (e.g., incomplete methylation products). Adjust reaction time or stoichiometry to minimize these .
Advanced: What strategies optimize the regioselective bromination of 1-methyl-1H-indazole-3-carboxylic acid?
Regioselectivity at the 6-position is influenced by electronic and steric factors:
- Electron-donating groups (e.g., methyl at N1) direct bromination to the para position (C6) via electrophilic aromatic substitution.
- Lewis acids (e.g., FeBr₃) enhance reactivity in non-polar solvents (e.g., CCl₄) at 50–60°C.
- Competitive bromination at C4 or C7 can occur; monitor via TLC (Rf ~0.3 in EtOAc/hexane 1:1) and adjust reaction time to favor C6 .
Advanced: How do intermolecular interactions affect crystallization and solubility?
- Hydrogen bonding : Carboxylic acid groups form dimers (O–H⋯O, ~2.6 Å) that stabilize monoclinic crystal systems (e.g., space group P21/n) .
- Solubility : Low solubility in water (<1 mg/mL) necessitates polar aprotic solvents (e.g., DMF, DMSO) for biological assays. Co-crystallization with amines (e.g., piperazine) improves aqueous solubility via salt formation .
Advanced: What mechanistic insights guide functionalization of the carboxylic acid group?
The carboxylic acid can be converted to esters or amides for downstream applications:
- Esterification : Use EDCl/HOBt with alcohols (e.g., ethyl ester formation, SC-35082) in anhydrous THF .
- Amide coupling : Activate the acid with HATU/DIPEA and react with amines (e.g., diethylamino groups in SC-35079) .
Monitor reaction progress via FTIR (disappearance of –OH stretch) and confirm products via NMR (ester carbonyl at ~δ 165 ppm) .
Advanced: How does the methyl group at N1 influence reactivity in cross-coupling reactions?
The N1-methyl group sterically hinders Pd-catalyzed couplings (e.g., Suzuki-Miyaura) at adjacent positions. For C6 functionalization:
- Protecting groups : Temporarily replace the carboxylic acid with a methyl ester to reduce steric bulk.
- Catalyst optimization : Use Pd(PPh₃)₄ with bulky ligands (e.g., SPhos) to enhance C6 selectivity over C4/C7 .
Advanced: What computational methods predict biological activity of derivatives?
- Docking studies : Model interactions with targets (e.g., kinase enzymes) using the carboxylic acid as a hydrogen bond donor.
- QSAR : Correlate substituent electronic parameters (Hammett σ) with activity. For example, electron-withdrawing bromine at C6 enhances binding to hydrophobic pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
